molecular formula C21H22N4O6S B2765812 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349145-42-2

3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2765812
CAS No.: 349145-42-2
M. Wt: 458.49
InChI Key: JYZBFQJEGBCKPX-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a sulfamoyl-substituted phenyl ring, and a benzamide moiety, making it a versatile molecule in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:

  • Formation of the Trimethoxyphenyl Intermediate: : The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl intermediate. This can be achieved through the methylation of gallic acid or its derivatives using methyl iodide in the presence of a base like potassium carbonate.

  • Sulfamoylation: : The next step involves the introduction of the sulfamoyl group. This can be done by reacting the trimethoxyphenyl intermediate with 4-methylpyrimidine-2-sulfonyl chloride in the presence of a base such as triethylamine.

  • Coupling Reaction: : The final step is the coupling of the sulfamoylated intermediate with 4-aminobenzamide. This reaction is typically carried out in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound is employed in studies investigating cellular pathways and molecular targets, such as tubulin and histone deacetylases.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets:

    Tubulin Inhibition: The compound binds to tubulin, preventing its polymerization and thus inhibiting cell division.

    Histone Deacetylase Inhibition: It can inhibit histone deacetylases, leading to changes in gene expression and potential anti-cancer effects.

    Enzyme Inhibition: The sulfamoyl group can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the sulfamoyl and pyrimidinyl groups, making it less versatile.

    4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Similar structure but without the trimethoxyphenyl group, affecting its bioactivity.

    N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Lacks the trimethoxy groups, which are crucial for certain biological activities.

Uniqueness

The presence of both the trimethoxyphenyl and sulfamoyl-pyrimidinyl groups in 3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide provides a unique combination of properties, enhancing its potential as a therapeutic agent and research tool.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-13-9-10-22-21(23-13)25-32(27,28)16-7-5-15(6-8-16)24-20(26)14-11-17(29-2)19(31-4)18(12-14)30-3/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZBFQJEGBCKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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